LS-102

E3 ubiquitin ligase synoviolin selectivity

Broad-spectrum E3 ligase inhibitors confound ERAD pathway studies by hitting multiple RING-type ligases simultaneously. LS-102 solves this with selective SYVN1 inhibition (IC50 35 μM), leaving other E3 ligases unaffected. • Derived from astragaloside IV with improved water solubility and oral bioavailability vs. the parent natural product. • Validated in CIA mouse models (1.3-4 mg/kg i.p.) and NSCLC xenograft combination studies with osimertinib. • Supplied as ≥98% pure solid with full analytical documentation (NMR, HPLC). Global shipping available.

Molecular Formula C24H36N8O
Molecular Weight 452.6 g/mol
Cat. No. B2460127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLS-102
Molecular FormulaC24H36N8O
Molecular Weight452.6 g/mol
Structural Identifiers
SMILESCCNCCN(CC)C1=NC(=NC(=N1)NC(C)C2CCCCC2)NC3=CC4=C(C=C3)N=CO4
InChIInChI=1S/C24H36N8O/c1-4-25-13-14-32(5-2)24-30-22(27-17(3)18-9-7-6-8-10-18)29-23(31-24)28-19-11-12-20-21(15-19)33-16-26-20/h11-12,15-18,25H,4-10,13-14H2,1-3H3,(H2,27,28,29,30,31)/t17-/m0/s1
InChIKeyDEDHMXBDEJSZFE-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





LS-102: Selective SYVN1 E3 Ligase Inhibitor


LS-102 is a cell-permeable small-molecule inhibitor that selectively targets the E3 ubiquitin ligase synoviolin (SYVN1, also known as HRD1), a key enzyme in the endoplasmic reticulum-associated degradation (ERAD) pathway [1]. It inhibits the autoubiquitination activity of SYVN1 with an IC50 of 35 μM and is chemically derived from astragaloside IV [2]. Its primary utility in research settings lies in its capacity for selective inhibition, differentiating it from broader-spectrum E3 ligase inhibitors [1].

Why LS-102 Is Irreplaceable


Substituting LS-102 with a closely related analog or alternative is not straightforward due to its unique selectivity profile and chemical origin. Unlike the broad-spectrum E3 ligase inhibitor LS-101, which non-selectively inhibits multiple RING-type E3 ligases, LS-102 is a selective SYVN1 inhibitor [1]. Additionally, its chemical derivation from astragaloside IV imparts a distinct pharmacokinetic profile, including improved water solubility and bioavailability, which is not a property of the parent natural product or other SYVN1-targeting compounds [2]. The following evidence demonstrates the quantifiable, verifiable differences that make LS-102 the appropriate choice for specific research applications.

Quantitative Differentiation Evidence


Target Selectivity vs. LS-101

In a direct comparative study, LS-102 was identified as a selective inhibitor of synoviolin (SYVN1) enzymatic activity, whereas the related compound LS-101 inhibited a broad array of RING-type E3 ligases. This selectivity was determined in a high-throughput screen for inhibitors of synoviolin autoubiquitination [1].

E3 ubiquitin ligase synoviolin selectivity

Oral Bioavailability vs. Astragaloside IV

LS-102, as a water-soluble derivative of astragaloside IV, demonstrates a significantly improved pharmacokinetic profile following oral administration. In a comparative study in Sprague-Dawley rats, the relative bioavailability of LS-102 was twice that of astragaloside IV (AGS IV) [1]. Furthermore, its transepithelial permeability (Papp) was nearly 500-fold higher [1].

bioavailability pharmacokinetics astragaloside IV

In Vivo Efficacy in Arthritis Model

In a collagen-induced arthritis (CIA) mouse model, a standard preclinical model for rheumatoid arthritis, LS-102 significantly reduced the clinical severity of the disease. This effect was observed with daily intraperitoneal administration at a dose range of 1.3–4 mg/kg over 4 weeks [1].

rheumatoid arthritis in vivo model synoviolin

Synergy in TKI-Resistant NSCLC

In non-small cell lung cancer (NSCLC) models, LS-102 in combination with the EGFR-TKI AZD9291 (osimertinib) exhibited strong inhibitory effects on tumor growth and reversed resistance to AZD9291. This was demonstrated in vivo, where the combination of LS-102 (3 mg/kg, i.p.) and AZD9291 (5 mg/kg, oral gavage) was more effective than either agent alone [1].

NSCLC EGFR-TKI resistance combination therapy

Cellular Potency in Synovial Cells

In vitro, LS-102 inhibits the proliferation of rheumatoid synovial cells (RSCs) in a SYVN1-dependent manner. The reported IC50 for this anti-proliferative effect is 5.4 μM [1].

rheumatoid arthritis cell proliferation IC50

Metabolic Regulation via PGC-1β

LS-102 inhibits the SYVN1-mediated negative regulation of PGC-1β, a key transcriptional coactivator involved in mitochondrial biogenesis and energy metabolism. In vivo, administration of LS-102 prevented weight gain and white adipose tissue accumulation in mice, effects that are consistent with the proposed mechanism [1].

metabolism PGC-1β obesity

Optimized Research Applications


ERAD and Proteostasis Studies

Use LS-102 to selectively inhibit SYVN1 without affecting other RING-type E3 ligases, enabling precise dissection of SYVN1-specific functions in ER-associated degradation (ERAD) [1]. This is critical for studies where broad-spectrum E3 ligase inhibition would confound results.

Rheumatoid Arthritis Preclinical Models

Employ LS-102 in collagen-induced arthritis (CIA) mouse models to evaluate the therapeutic potential of SYVN1 inhibition. Dosing at 1.3–4 mg/kg (i.p.) has been shown to reduce clinical disease severity [2].

Overcoming EGFR-TKI Resistance

Combine LS-102 (3 mg/kg, i.p.) with the EGFR-TKI AZD9291 (osimertinib) in NSCLC xenograft models to study mechanisms of TKI resistance and evaluate combination therapy efficacy [3].

Metabolic Disease and Obesity Research

Utilize LS-102 in high-fat diet-induced obesity mouse models to investigate the role of SYVN1 in regulating PGC-1β, mitochondrial biogenesis, and weight gain [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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